Ethyl 2-({[(4-fluorophenyl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((4-fluorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting thiophene derivative is then subjected to further functionalization to introduce the 4-fluorophenylthio and acetamido groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This compound may be explored for similar therapeutic potentials.
Materials Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((4-fluorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring and the fluorophenylthio group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Uniqueness
Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of the fluorophenylthio and acetamido groups, which can impart distinct pharmacological and chemical properties compared to other thiophene derivatives. These functional groups can enhance its binding affinity to specific molecular targets and improve its stability under various conditions.
Properties
Molecular Formula |
C17H18FNO3S2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18FNO3S2/c1-4-22-17(21)15-10(2)11(3)24-16(15)19-14(20)9-23-13-7-5-12(18)6-8-13/h5-8H,4,9H2,1-3H3,(H,19,20) |
InChI Key |
SPATUQLVOLPLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=CC=C(C=C2)F |
Origin of Product |
United States |
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